Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone

Lipophilicity CNS drug-likeness Physicochemical profiling

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone (CAS 1207042-96-3) is a synthetic small molecule (C21H19NO; MW 301.38 g/mol) that unites a 1-naphthoyl group with a 3-phenylpyrrolidine scaffold via a tertiary amide linkage. The compound possesses zero hydrogen-bond donors, one hydrogen-bond acceptor (the carbonyl oxygen), a calculated XLogP of 4.5, a topological polar surface area (TPSA) of 20.3 Ų, and two rotatable bonds.

Molecular Formula C21H19NO
Molecular Weight 301.389
CAS No. 1207042-96-3
Cat. No. B2398616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone
CAS1207042-96-3
Molecular FormulaC21H19NO
Molecular Weight301.389
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2
InChIKeyXWKOHNRJFBMMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone (CAS 1207042-96-3): Physicochemical Identity and Compound-Class Baseline for Procurement Evaluation


Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone (CAS 1207042-96-3) is a synthetic small molecule (C21H19NO; MW 301.38 g/mol) that unites a 1-naphthoyl group with a 3-phenylpyrrolidine scaffold via a tertiary amide linkage . The compound possesses zero hydrogen-bond donors, one hydrogen-bond acceptor (the carbonyl oxygen), a calculated XLogP of 4.5, a topological polar surface area (TPSA) of 20.3 Ų, and two rotatable bonds . These physicochemical features place it within the property space of CNS-permeable fragment-like molecules and distinguish it from both the simpler 1-naphthoylpyrrolidine (MW 225; C15H15NO) and the more polar 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (MW 337.4; C20H19NO2S) .

Why 3-Phenylpyrrolidine Analogs Cannot Be Interchanged with Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone in Structure-Activity Campaigns


The 1-naphthoyl substituent imparts a substantially larger hydrophobic surface area and distinct π-stacking geometry compared to benzoyl, thienoyl, or alkyl-substituted 3-phenylpyrrolidines, altering both target-binding pose and metabolic vulnerability in ways that cannot be predicted from the 3-phenylpyrrolidine core alone . Replacing the carbonyl linker with a sulfonyl group—as in 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine—changes the hydrogen-bond acceptor character (amide carbonyl vs. sulfonyl oxygen), increases TPSA (~40 Ų vs. ~20 Ų), and introduces a tetrahedral sulfur geometry that disrupts the planarity of the naphthalene-amide conjugated system . These differences translate into non-interchangeable binding kinetics, selectivity profiles, and pharmacokinetic properties, making generic substitution scientifically invalid without direct comparative data [1].

Quantitative Differentiation Evidence for Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone Versus Closest Structural Analogs


Lipophilicity (XLogP) Comparison: Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone vs. 1-Naphthoylpyrrolidine vs. 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine

The target compound exhibits a computed XLogP of 4.5, which is approximately 1.0–1.5 log units higher than the simple 1-naphthoylpyrrolidine (estimated XLogP ~3.0 based on a C15H15NO scaffold) due to the additional phenyl ring on the pyrrolidine, and approximately 0.5 log units higher than the sulfonyl analog 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (estimated XLogP ~4.0 based on the polar sulfonyl group) . This elevated lipophilicity positions the compound closer to the optimal CNS drug-like range (XLogP 2–5) while remaining below the threshold associated with poor solubility and high metabolic turnover .

Lipophilicity CNS drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Carbonyl vs. Sulfonyl Linker Differentiation

The target compound presents exactly one hydrogen-bond acceptor (HBA; the amide carbonyl oxygen) versus two HBA sites (both sulfonyl oxygens) in the closest sulfonyl analog 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine . TPSA values quantify this difference: 20.3 Ų for the target amide versus an estimated ~40 Ų for the sulfonamide . The single, geometrically constrained HBA of the amide carbonyl enforces a more directional hydrogen-bond interaction, whereas the sulfonyl group can engage in bifurcated hydrogen bonds that may reduce target selectivity [1].

Hydrogen-bonding Target engagement Amide vs. sulfonamide

Rotatable Bond Count and Conformational Pre-organization Relative to 1-Benzoyl-3-phenylpyrrolidine

The target compound features only two rotatable bonds (the carbonyl–pyrrolidine C–N bond and the pyrrolidine–phenyl C–C bond), identical to 1-benzoyl-3-phenylpyrrolidine . However, the 1-naphthoyl group restricts the conformational freedom of the aryl-carbonyl moiety relative to a benzoyl group, because the fused bicyclic naphthalene cannot rotate about the equivalent of a phenyl–carbonyl single bond. This creates a more rigid, pre-organized pharmacophore with reduced entropic penalty upon target binding compared to the freely rotating phenyl ring in 1-benzoyl-3-phenylpyrrolidine [1].

Conformational entropy Ligand efficiency Rotatable bonds

Fragment-Like Physicochemical Profile: Comparison with Ro3 (Rule-of-Three) Compliance for Fragment-Based Screening Libraries

The compound satisfies all three Ro3 criteria for fragment-based screening: MW = 301 < 300 Da (borderline compliance), XLogP = 4.5 > 3 (non-compliant on lipophilicity alone), HBD = 0 ≤ 3, HBA = 1 ≤ 3 [1]. In contrast, the sulfonyl analog 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (MW = 337) exceeds the Ro3 MW threshold by a larger margin and presents a less favorable HBA count for fragment screening [1]. The amide carbonyl linker is also a well-precedented fragment-optimization handle, enabling modular diversification through amide coupling chemistry not available to the sulfonyl analog [2].

Fragment-based drug discovery Rule-of-Three Library design

Class-Level Biological Activity: 3-Phenylpyrrolidine Scaffold Target Engagement Across PDE IV, Dopamine D1/D2, and Notum Carboxylesterase

No direct biological activity data are available for Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone itself. However, three independent target-class studies establish that 3-phenylpyrrolidine derivatives engage PDE IV (patent data, IC50 values in the nanomolar range for optimized analogs) [1], dopamine D1 and D2 receptors (rat striatal binding, Ki values in the 10–1000 nM range depending on N-substitution) [2], and Notum carboxylesterase (1-phenylpyrrolidines identified as fragment hits in a custom-designed acid fragment library) [3]. The 1-naphthoyl substituent present in the target compound has not been evaluated in any of these assays, meaning that all biological claims are class-level inferences that require experimental verification.

Phosphodiesterase IV Dopamine receptors Notum Target family profiling

Synthetic Tractability and Procurement Reliability: Vendor Availability of Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone vs. Custom Synthesis of Sulfonyl and Heteroaryl Analogs

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone (CAS 1207042-96-3) is listed in multiple commercial chemical supplier catalogs as a pre-synthesized building block, with the amide bond formed via standard coupling between 1-naphthoic acid (or its acid chloride) and 3-phenylpyrrolidine . In contrast, the closest sulfonyl analog (CAS 1207010-58-9) requires naphthalene-1-sulfonyl chloride and is listed by fewer vendors . The broader vendor availability of the target compound reduces procurement lead times and ensures batch-to-batch consistency from established synthetic routes, a critical factor when scaling from milligram screening quantities to gram-scale SAR exploration.

Synthetic accessibility Building block Vendor comparison

Procurement-Driven Application Scenarios for Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone Based on Quantified Differentiation Evidence


Fragment-Based Screening Library Design Targeting CNS-Permeable Chemical Space

The compound's XLogP of 4.5, TPSA of 20.3 Ų, and zero HBDs position it as a CNS-appropriate fragment for inclusion in custom-designed screening libraries . When selecting between this carbonyl-linked compound and the more polar sulfonyl analog (TPSA ~40 Ų), the amide version is preferred for libraries intended to sample blood-brain barrier-permeable chemical space, as the lower TPSA correlates with higher passive permeability .

Scaffold-Hopping Starting Point for PDE IV and Dopamine Receptor Family Ligand Optimization

The 3-phenylpyrrolidine core has established activity at PDE IV (patent EP 0671389) and dopamine D1/D2 receptors (Crider et al., 1992) [1][2]. The 1-naphthoyl substitution represents an unexplored vector in both target families. Procurement of this compound enables a scaffold-hopping exercise to evaluate whether the naphthalene moiety confers improved selectivity or potency relative to the previously reported benzoyl, alkyl, or heteroaroyl N-substituents, particularly given the conformational pre-organization discussed in Section 3 [1].

Notum Carboxylesterase Inhibitor Fragment Optimization via Amide-Based Diversification

Building on the discovery that 1-phenylpyrrolidines inhibit Notum carboxylesterase (Mahy et al., 2020) [3], the target compound offers a synthetically tractable amide handle for modular fragment growing. The single carbonyl HBA and two-rotatable-bond architecture allow for systematic exploration of the naphthalene-binding pocket through amide coupling diversification—a chemistry not available to the sulfonyl analog—making this compound a strategic procurement choice for Notum inhibitor lead generation [3].

Physicochemical Property Benchmarking and Computational Model Calibration for 3-Phenylpyrrolidine Chemical Space

The well-defined computed properties (XLogP, TPSA, rotatable bonds, HBD/HBA counts) of the target compound provide a reference data point for calibrating in silico ADME prediction models on the 3-phenylpyrrolidine scaffold . When co-procured with the sulfonyl analog (CAS 1207010-58-9) and the simpler 1-naphthoylpyrrolidine (CAS 316804-80-5), this set of three compounds allows for systematic evaluation of how linker chemistry (carbonyl vs. sulfonyl) and phenyl substitution impact experimental logD, solubility, and microsomal stability—generating a mini-SAR dataset that informs future procurement decisions .

Quote Request

Request a Quote for Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.